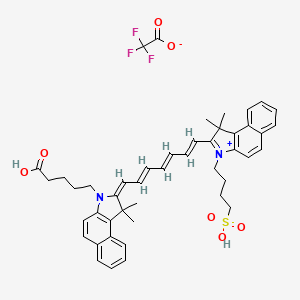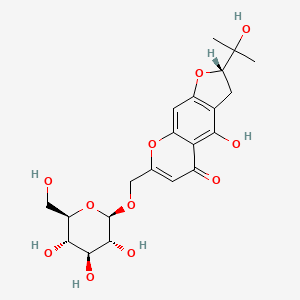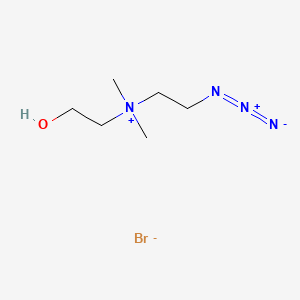
N3-Cho (bromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is primarily used in the synthesis of cell membrane structures . It is a versatile reagent in organic synthesis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N3-Cho (bromide) can be synthesized through nucleophilic substitution reactions. The azide ion (N3-) is a strong nucleophile and can displace halides in alkyl halides to form alkyl azides . The typical procedure involves using an azide salt such as sodium azide (NaN3) or potassium azide (KN3) with the appropriate alkyl halide in a polar aprotic solvent like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of N3-Cho (bromide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N3-Cho (bromide) undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides in alkyl halides.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in water or a mixture of water and organic solvents.
Major Products
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: Triazoles.
Wissenschaftliche Forschungsanwendungen
N3-Cho (bromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the synthesis of cell membrane structures and labeling of biomolecules.
Medicine: Utilized in the development of radiopharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of N3-Cho (bromide) involves the azide group’s reactivity. The azide group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles . In click chemistry, the azide group reacts with alkynes to form triazoles, a reaction that is highly selective and efficient . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
N3-Cho (bromide) is unique due to its azide group, which imparts high reactivity and versatility. Similar compounds include:
Azido-thymidine (AZT): Used in the treatment of HIV/AIDS.
Azido-sugars: Utilized in glycosylation reactions.
Azido-polymers: Employed in the synthesis of functional materials.
These compounds share the azide functional group, but N3-Cho (bromide) is distinct in its application in click chemistry and cell membrane synthesis .
Eigenschaften
CAS-Nummer |
2059973-54-3 |
|---|---|
Molekularformel |
C6H15BrN4O |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
2-azidoethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H15N4O.BrH/c1-10(2,5-6-11)4-3-8-9-7;/h11H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JEEONNZALWOYMM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCN=[N+]=[N-])CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


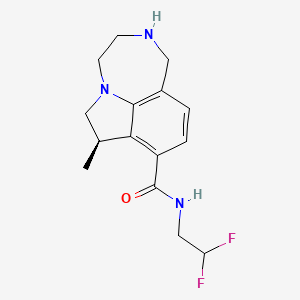
![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
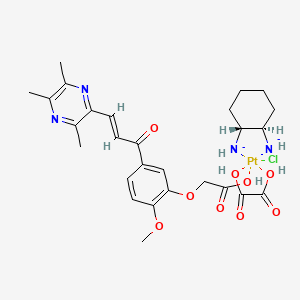
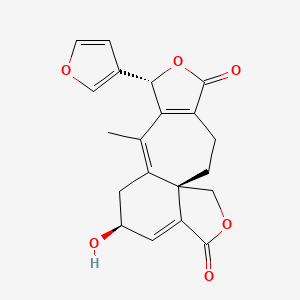
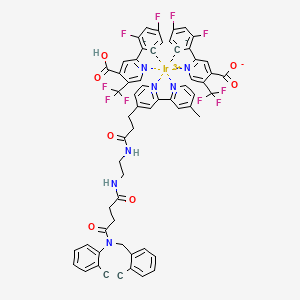
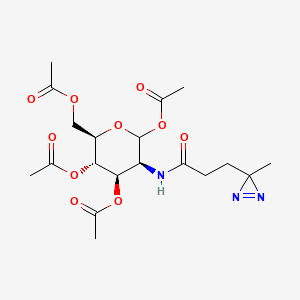

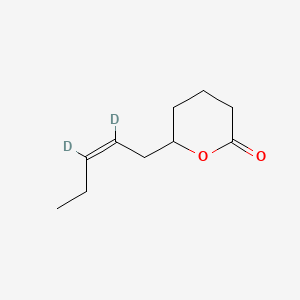

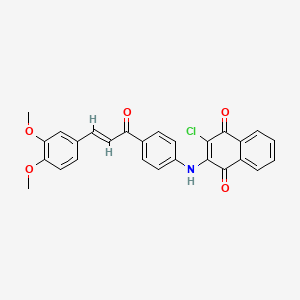
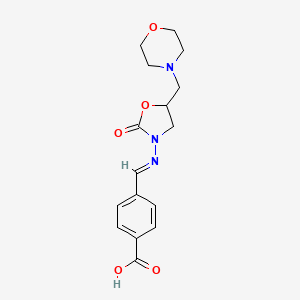
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
